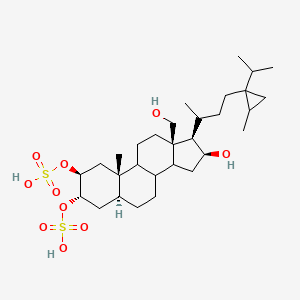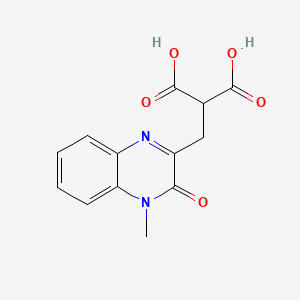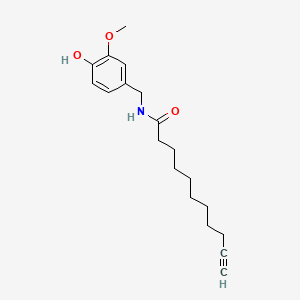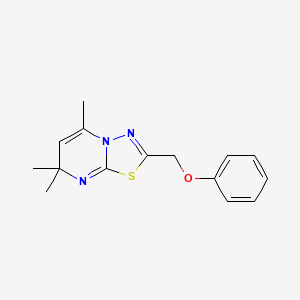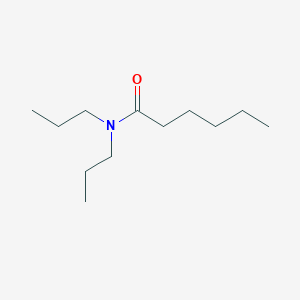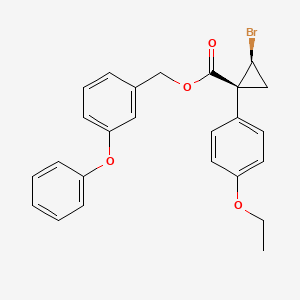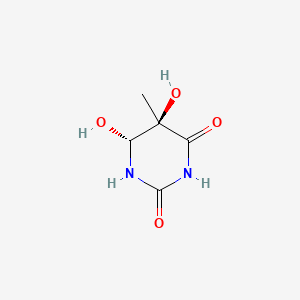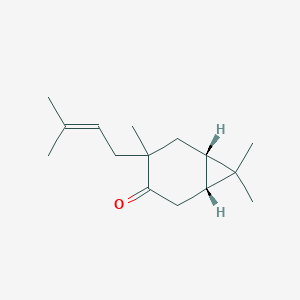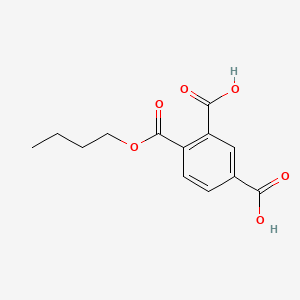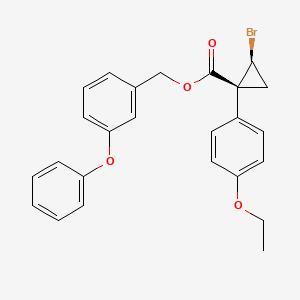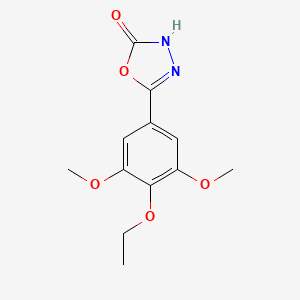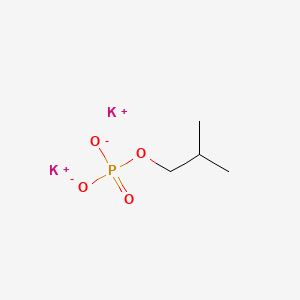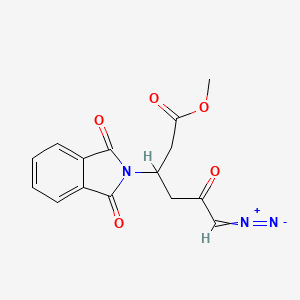
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate is a complex organic compound known for its unique diazo functional group Diazo compounds are characterized by the presence of two linked nitrogen atoms (N=N), which impart significant reactivity and versatility in chemical synthesis
Vorbereitungsmethoden
The synthesis of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate typically involves the reaction of diazo compounds with other organic molecules. One common method is the Wolff rearrangement, where diazo ketones derived from amino acids undergo a rearrangement to form the desired product . This method is advantageous due to its efficiency and the ability to produce the compound in relatively high yields.
Industrial production methods often involve multicomponent reactions, where three or more compounds react in a highly selective manner to form complex organic molecules . These reactions are favored for their atom economy, cost-effectiveness, and structural diversity.
Analyse Chemischer Reaktionen
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups, such as amines.
Substitution: The diazo group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloaddition reactions, denitrogenation, and radical formation . These reactions often involve the formation of reactive intermediates, which then interact with other molecules to form the final products.
Vergleich Mit ähnlichen Verbindungen
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate can be compared with other diazo compounds, such as diazoacetyl-DL-norleucine methyl ester. While both compounds contain the diazo functional group, this compound is unique due to its specific structure and the presence of the isoindolinepropionate moiety. This structural difference imparts distinct reactivity and applications, making it a valuable compound in various fields.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique diazo functional group and specific structure make it an important reagent in organic synthesis and a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
97722-80-0 |
|---|---|
Molekularformel |
C15H13N3O5 |
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
methyl 6-diazo-3-(1,3-dioxoisoindol-2-yl)-5-oxohexanoate |
InChI |
InChI=1S/C15H13N3O5/c1-23-13(20)7-9(6-10(19)8-17-16)18-14(21)11-4-2-3-5-12(11)15(18)22/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
MRXIJZYJDNDQQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


